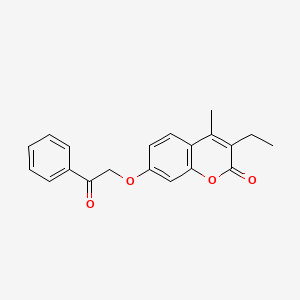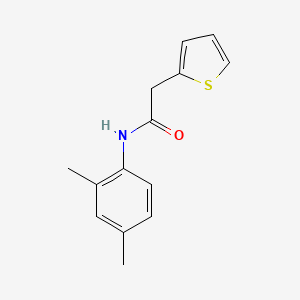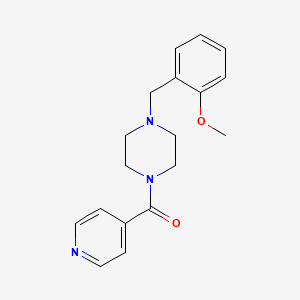![molecular formula C20H14N2O3 B5715278 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5715278.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. BFA is a synthetic compound that has been synthesized using different methods.
作用機序
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to modulate the activity of several cellular targets, including ion channels, receptors, and enzymes. This compound has been found to inhibit the activity of voltage-gated potassium channels, leading to depolarization of the membrane potential and subsequent cell death. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), leading to a decrease in the production of prostaglandins and subsequent anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-convulsant effects. This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and -9 and inhibiting the activity of Bcl-2. This compound has also been found to inhibit the production of pro-inflammatory cytokines, leading to anti-inflammatory effects. In addition, this compound has been found to have anti-convulsant effects by modulating the activity of ion channels and receptors in the brain.
実験室実験の利点と制限
One of the advantages of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential drug delivery agent for the treatment of neurological disorders. Another advantage of using this compound is its ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful consideration when designing experiments.
将来の方向性
There are several future directions for the study of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide, including the development of this compound-based drug delivery systems for the treatment of neurological disorders, the investigation of the potential anti-cancer effects of this compound in vivo, and the development of this compound analogs with improved pharmacokinetic properties. In addition, further studies are needed to investigate the potential toxicity of this compound and to develop strategies to mitigate its toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound has been synthesized using different methods and has been extensively studied for its potential application in cancer research, neuroscience, and pharmacology. This compound has been found to modulate the activity of several cellular targets and has several biochemical and physiological effects. Although this compound has potential advantages for lab experiments, its potential toxicity requires careful consideration. There are several future directions for the study of this compound, including the development of this compound-based drug delivery systems, the investigation of its potential anti-cancer effects in vivo, and the development of this compound analogs with improved pharmacokinetic properties.
合成法
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been synthesized using different methods, including the reaction of 2-furylacrylic acid with 2-amino-4-(1,3-benzoxazol-2-yl)phenol in the presence of dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). Another method involves the reaction of 2-furylacrylic acid with 2-amino-4-(1,3-benzoxazol-2-yl)phenol in the presence of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and DMAP.
科学的研究の応用
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been extensively studied for its potential application in various fields, including cancer research, neuroscience, and pharmacology. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been found to modulate the activity of ion channels and receptors, leading to potential applications in the treatment of neurological disorders. In pharmacology, this compound has been found to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
(E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-19(12-11-16-4-3-13-24-16)21-15-9-7-14(8-10-15)20-22-17-5-1-2-6-18(17)25-20/h1-13H,(H,21,23)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDUQUPXCUOYCE-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5715222.png)


![N,N'-[(4-fluorophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5715250.png)
![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]propanoic acid](/img/structure/B5715262.png)


![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5715290.png)
![3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5715297.png)
![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)

